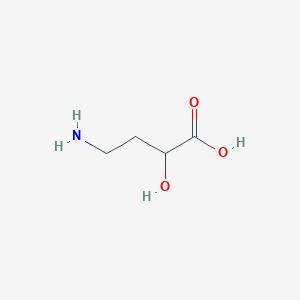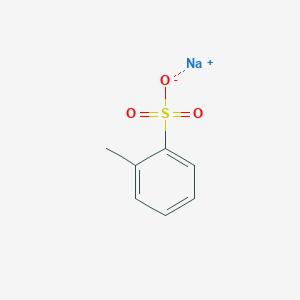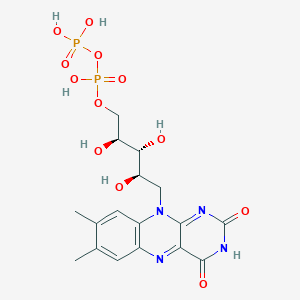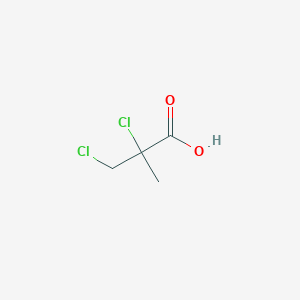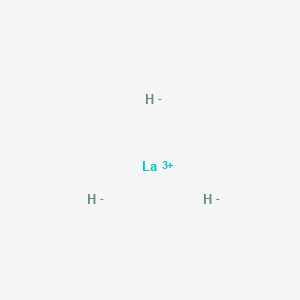
Lanthanum trihydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanthanum trihydride (LaH3) is a rare-earth metal hydride compound that has gained significant attention in the scientific community due to its unique properties. It is a promising material for hydrogen storage, catalysis, and energy conversion applications.
Aplicaciones Científicas De Investigación
Lanthanum trihydride has a wide range of scientific research applications due to its unique properties. It has been extensively studied for its potential as a hydrogen storage material, as it can store hydrogen at high density and low pressure. It has also been investigated for its catalytic properties in various chemical reactions, including the hydrogenation of unsaturated compounds and the dehydrogenation of alkanes.
Mecanismo De Acción
The mechanism of action of Lanthanum trihydride is not fully understood. However, it is believed that the hydrogen atoms in the compound are highly mobile and can easily transfer to other molecules, making it an effective catalyst and hydrogen storage material.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Lanthanum trihydride. However, it has been shown to be non-toxic and biocompatible, making it a potential candidate for medical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Lanthanum trihydride in lab experiments include its high hydrogen storage capacity, low pressure requirement, and excellent catalytic properties. However, its limitations include its high cost, difficulty in synthesis, and limited availability.
Direcciones Futuras
The future directions for research on Lanthanum trihydride include investigating its potential as a catalyst for the production of clean energy, exploring its use in medical applications, and developing new synthesis methods to make it more cost-effective and readily available.
In conclusion, Lanthanum trihydride is a promising material with a wide range of scientific research applications. Its unique properties make it an effective catalyst and hydrogen storage material. Further research is needed to fully understand its mechanism of action and explore its potential in various fields.
Métodos De Síntesis
The synthesis of Lanthanum trihydride can be achieved through several methods, including the direct reaction of lanthanum with hydrogen, the reduction of LaH2 with hydrogen, and the hydrogenation of LaH2-x with x>0. The most commonly used method is the direct reaction of lanthanum with hydrogen at high temperature and pressure.
Propiedades
Número CAS |
13864-01-2 |
|---|---|
Nombre del producto |
Lanthanum trihydride |
Fórmula molecular |
H3La |
Peso molecular |
141.929 g/mol |
Nombre IUPAC |
hydride;lanthanum(3+) |
InChI |
InChI=1S/La.3H/q+3;3*-1 |
Clave InChI |
UWKIHWMLYZZGNZ-UHFFFAOYSA-N |
SMILES |
[H-].[H-].[H-].[La+3] |
SMILES canónico |
[H-].[H-].[H-].[La+3] |
Otros números CAS |
13864-01-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



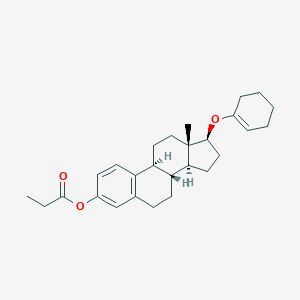
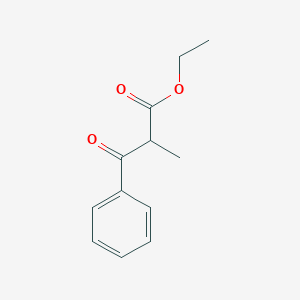
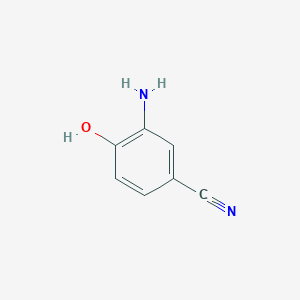
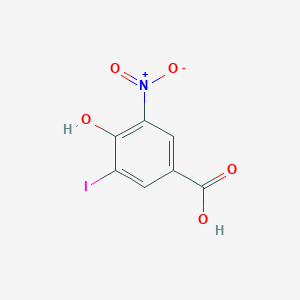
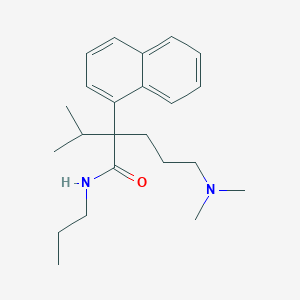
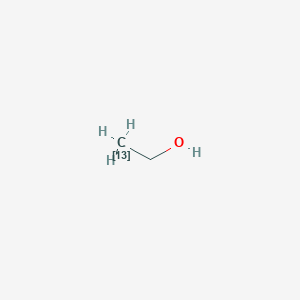
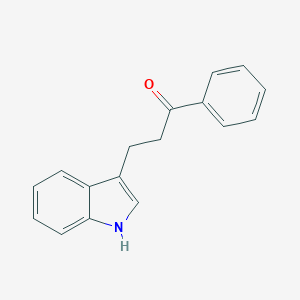
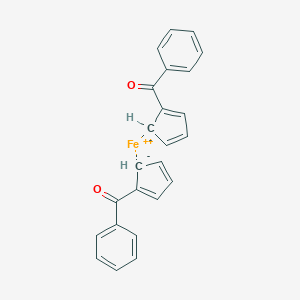
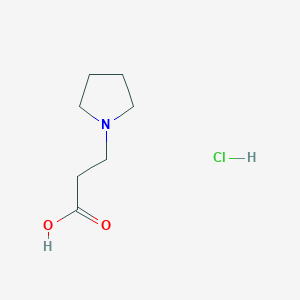
![Benzoic acid, 2-[(4-chlorophenyl)azo]-](/img/structure/B81806.png)
